molecular formula C9H6FeO6 B8248305 Benzene-1,3,5-tricarboxylic acid;iron

Benzene-1,3,5-tricarboxylic acid;iron

Cat. No. B8248305
M. Wt: 265.98 g/mol
InChI Key: JTHJPGYVFWJIQZ-UHFFFAOYSA-N
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Description

Benzene-1,3,5-tricarboxylic acid;iron is a useful research compound. Its molecular formula is C9H6FeO6 and its molecular weight is 265.98 g/mol. The purity is usually 95%.
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Scientific Research Applications

Coordination Polymers and Magnetic Properties

Benzene-1,3,5-tricarboxylic acid has been utilized in the creation of coordination polymers with iron and other metals, displaying significant antiferromagnetic behavior. For instance, coordination polymers like Fe(3)(btc)(Hbtc)(OH)(H(2)O)(11) have been synthesized using hydrothermal methods. These polymers show unique magnetic properties, such as antiferromagnetic behavior, and have potential applications in magnetic materials (Nadeem, Bhadbhade, & Stride, 2010).

Electronic Structure Analysis

Research involving benzene-1,3,5-tricarboxylic acid (trimesic acid, TMA) in gas-phase has been conducted to understand its electronic structure through valence band photoemission and density functional theory calculations. This provides insights into the molecular orbital energies and changes induced by adding carboxyl groups to the benzene ring (Reisberg et al., 2016).

Hybrid Organosilica Catalysts

Benzene-1,3,5-tricarboxylic acid-functionalized MCM-41 (MCM-41-Pr-BTA) has been developed as a novel hybrid organosilica catalyst. It demonstrates significant catalytic activity in the synthesis of pharmaceutical scaffolds like 2,3-dihydroquinazolin-4(1H)-ones, offering advantages such as high yields, short reaction times, and green chemistry compatibility (Nikooei, Dekamin, & Valiey, 2020).

Self-Assembly and Molecular Interactions

Studies on benzene-1,3,5-tricarboxylic acid derivatives with amino acids have highlighted their strong tendency to aggregate in solution through intermolecular hydrogen bonding and other weak interactions. This self-assembly process is significant in understanding molecular interactions in various chemical systems (Srinivasulu et al., 2011).

Metal-Organic Frameworks (MOFs) and Adsorption Properties

The synthesis of new iron(III) coordination compounds with benzene-1,3,5-tricarboxylate anions has led to the development of MOFs with potential applications in adsorption processes. These MOFs have been studied for their ability to adsorb compounds like salicylaldehyde, indicating potential uses in purification and filtration technologies (Sotnik et al., 2014).

Nanotechnology and Photocatalysis

Benzene-1,3,5-tricarboxylic acid has found applications in nanotechnology, particularly in the synthesis of materials like ZnTiO3 nanoparticles. These nanoparticles, synthesized using sol-gel processes with benzene-1,3,5-tricarboxylic acid as a chelating agent, have shown promise in photocatalytic applications, like the degradation of pollutants (Salavati‐Niasari et al., 2016).

Supramolecular Chemistry

Benzene-1,3,5-tricarboxylic acid derivatives, particularly benzene-1,3,5-tricarboxamides (BTAs), have gained prominence in supramolecular chemistry. Their ability to form one-dimensional nanometer-sized structures stabilized by hydrogen bonding has led to applications in polymer processing, nanotechnology, and even biomedical fields (Cantekin, De Greef, & Palmans, 2012).

properties

IUPAC Name

benzene-1,3,5-tricarboxylic acid;iron
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O6.Fe/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;/h1-3H,(H,10,11)(H,12,13)(H,14,15);
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTHJPGYVFWJIQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)C(=O)O)C(=O)O.[Fe]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FeO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene-1,3,5-tricarboxylic acid;iron

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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